4-(3-(5-Methylpyridin-2-yloxy)benzylidene)-n-(pyridin-3-yl)piperidine-1-carboxamide
描述
属性
IUPAC Name |
4-[[3-(5-methylpyridin-2-yl)oxyphenyl]methylidene]-N-pyridin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-18-7-8-23(26-16-18)30-22-6-2-4-20(15-22)14-19-9-12-28(13-10-19)24(29)27-21-5-3-11-25-17-21/h2-8,11,14-17H,9-10,12-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCULUGUWUCJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=CC(=C2)C=C3CCN(CC3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(3-(5-Methylpyridin-2-yloxy)benzylidene)-N-(pyridin-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C24H24N4O2
- Molecular Weight : 400.473 g/mol
- LogP : 5.2995 (indicating lipophilicity)
- CAS Number : 1020317-71-8
These properties suggest a moderate to high potential for cellular membrane permeability, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The following sections detail specific findings regarding its biological activity.
In Vitro Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study reported IC50 values for the compound against A549, HeLa, and MCF-7 cell lines as follows:
- A549 : IC50 = 1.03 μM
- HeLa : IC50 = 1.15 μM
- MCF-7 : IC50 = 2.59 μM
- These values indicate that the compound is significantly more active than Golvatinib, a known anticancer agent, by a factor of approximately 2.6 to 6.9 times .
- A study reported IC50 values for the compound against A549, HeLa, and MCF-7 cell lines as follows:
- Mechanism of Action
- Structure-Activity Relationships (SAR)
Comparative Biological Activity Table
| Cell Line | IC50 Value (μM) | Comparison to Golvatinib |
|---|---|---|
| A549 | 1.03 | 2.6 times more active |
| HeLa | 1.15 | 3.0 times more active |
| MCF-7 | 2.59 | 6.9 times more active |
Additional Biological Activities
The compound has also been explored for its potential as a fatty acid amide hydrolase (FAAH) inhibitor, suggesting applications in pain management and neuroprotection. FAAH inhibitors are known to enhance endocannabinoid signaling, which can be beneficial in treating conditions such as chronic pain and anxiety disorders .
相似化合物的比较
Substituent Effects on Potency and Selectivity
- Pyridine vs. Pyridazine : Replacing the pyridin-3-yl group (in PF-3845) with pyridazin-3-yl (in PF-04457845) enhances FAAH binding affinity and oral bioavailability. Pyridazine’s electron-deficient ring improves hydrogen bonding with FAAH’s catalytic serine (Ser241) .
- Trifluoromethyl vs. Methyl : The 5-trifluoromethyl group in PF-04457845 increases metabolic stability and enzyme affinity compared to the 5-methyl group in the target compound. The CF₃ group’s electronegativity and steric bulk optimize interactions with FAAH’s hydrophobic substrate channel .
- Benzylidene vs. Benzyl Linkers : The benzylidene moiety (as in PF-04457845) introduces rigidity, improving target engagement kinetics. In contrast, the benzyl linker in PF-3845 allows reversible binding but reduces residence time .
Selectivity Profiles
- PF-04457845 and PF-3845 exhibit >1000-fold selectivity for FAAH over MAGL and ABHD6, critical for avoiding off-target effects (e.g., MAGL inhibition alters 2-AG signaling) .
- SA-57yne, a dual FAAH/MAGL inhibitor, demonstrates broader lipid modulation but lacks clinical translatability due to toxicity risks .
Clinical Relevance
- PF-04457845’s irreversible inhibition and pharmacokinetic properties (e.g., brain penetration) supported its advancement to Phase II trials .
- The target compound’s 5-methyl group may offer a balance between potency and metabolic stability, but further optimization is required to match PF-04457845’s profile.
Research Findings and Data
Enzymatic Inhibition Data
| Compound | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) | ABHD6 IC₅₀ (nM) |
|---|---|---|---|
| PF-04457845 | 0.2 | >10,000 | >10,000 |
| PF-3845 | 0.7 | >10,000 | >10,000 |
| SA-57yne | 5.4 | 8.9 | 1,200 |
Source: Competitive ABPP assays
Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Half-life (h) | Brain/Plasma Ratio |
|---|---|---|---|
| PF-04457845 | 85 | 12 | 0.8 |
| PF-3845 | 45 | 6 | 0.5 |
Source: Preclinical rodent studies
常见问题
Q. What are the critical structural features of this compound that influence its biological or chemical activity?
The compound contains a benzylidene-piperidine core with pyridinyloxy and pyridin-3-ylcarboxamide substituents. The conjugated π-system in the benzylidene moiety may enhance binding to hydrophobic pockets in biological targets, while the carboxamide group provides hydrogen-bonding capabilities. The 5-methylpyridin-2-yloxy substituent could modulate steric and electronic properties, affecting solubility and target affinity .
Q. What synthetic strategies are commonly employed to prepare this compound and its analogs?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridinyloxy-benzaldehyde intermediate via nucleophilic aromatic substitution (e.g., using 5-methylpyridin-2-ol and 3-bromobenzaldehyde).
- Step 2: Condensation with N-(pyridin-3-yl)piperidine-1-carboxamide to form the benzylidene linkage under acidic or basic conditions.
- Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and solvent polarity .
Q. How is the purity and identity of this compound validated in academic research?
Analytical methods include:
Q. What safety precautions are necessary when handling this compound in the lab?
Based on structurally related piperidine derivatives:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
- Store in airtight containers at –20°C to prevent degradation.
- Dispose of waste via approved hazardous chemical protocols (e.g., neutralization for acidic/basic byproducts) .
Q. How can researchers access reliable spectral data for this compound?
- Cross-reference SciFinder or Reaxys for published NMR/IR spectra.
- Collaborate with institutions offering open spectral databases (e.g., NIH PubChem).
- Synthesize and characterize in-house using standardized protocols .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Forced degradation : Expose to UV light, oxidative (H2O2), or hydrolytic (acid/base) conditions to identify degradation products .
Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?
- Modify substituents : Replace the 5-methyl group on the pyridinyloxy moiety with halogens or electron-withdrawing groups to test electronic effects.
- Scaffold hopping : Synthesize analogs with a pyrrolidine or morpholine core instead of piperidine.
- In vitro assays : Compare IC50 values across analogs using target-specific assays (e.g., kinase inhibition) .
Q. How should researchers address contradictory bioactivity data reported in literature?
- Replicate experiments using identical cell lines and assay conditions.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What methodologies are recommended for handling reactive intermediates during synthesis?
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Predict binding modes with cytochrome P450 enzymes to assess metabolic stability.
- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier permeability.
- MD simulations : Analyze conformational flexibility in aqueous environments to guide solubility enhancements .
Methodological Considerations for Data Interpretation
- Yield optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) .
- Bioassay validation : Include positive/negative controls and dose-response curves to minimize false positives .
- Data normalization : Correct for batch effects in high-throughput screening using Z-score or percentile methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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